N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is a dibenzo[b,f][1,4]oxazepine derivative characterized by:
- Core structure: A tricyclic system comprising two benzene rings fused with a 1,4-oxazepine ring.
- Substituents:
- Methyl groups at positions 8 and 10.
- A keto group at position 11.
- A 2-methoxybenzamide moiety at position 2.
This compound shares structural similarities with several dibenzo[b,f][1,4]thiazepine and oxazepine derivatives reported in the literature, particularly in receptor-binding studies for dopamine antagonists .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-8-10-21-18(12-14)25(2)23(27)17-13-15(9-11-20(17)29-21)24-22(26)16-6-4-5-7-19(16)28-3/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGCPIPLRZVCPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the methoxybenzamide group: This step often involves the use of coupling reagents to attach the methoxybenzamide moiety to the oxazepine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific context of its use and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
Dibenzo[b,f][1,4]oxazepine vs. Thiazepine
- Target Compound : Contains an oxygen atom in the 1,4-oxazepine ring.
- Analogs : Many related compounds feature a sulfur atom in the 1,4-thiazepine ring (e.g., compounds in –3, 5–7).
Key Example :
Substituent Variations
Alkyl Groups at Position 10
- Target Compound : 10-methyl group.
- Analogs :
Aromatic Amide Modifications
Sulfur Oxidation State
- Target Compound: No sulfur atom (oxazepine core).
- 5,5-Dioxide (compound 11 in ): Fully oxidized sulfur reduces reactivity but increases polarity .
Physicochemical and Spectroscopic Data
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide is a novel compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique structure and substituents suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 348.43 g/mol. The presence of the oxazepine ring fused with dibenzodiazepine structures contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 348.43 g/mol |
| Structure | Dibenzo[b,f][1,4]oxazepine |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antiproliferative Activity : Similar compounds in the dibenzo[b,f][1,4]oxazepine class have shown significant antiproliferative effects against various cancer cell lines. Notably, compounds with methoxy substitutions often demonstrate enhanced activity due to improved solubility and bioavailability .
- Antioxidant Properties : The presence of methoxy groups is linked to increased antioxidant activity, which can protect cells from oxidative stress and may contribute to its anticancer effects .
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 | 3.1 | Comparable to doxorubicin |
| HCT116 | 4.0 | Moderate activity |
| HEK 293 | 5.3 | Lower activity |
These results indicate that this compound could be a candidate for further development as an anticancer agent.
Antioxidant Activity
The antioxidant capacity was assessed using various assays (e.g., DPPH radical scavenging). The compound showed promising results:
| Assay Type | Activity |
|---|---|
| DPPH Scavenging | IC50 = 50 µM |
| ABTS Assay | IC50 = 30 µM |
These findings suggest that the compound not only inhibits cancer cell proliferation but also protects against oxidative damage.
Case Studies
In a recent study focusing on similar dibenzo[b,f][1,4]oxazepines, researchers found that compounds with methoxy substitutions demonstrated enhanced biological activity compared to their unsubstituted counterparts. This reinforces the hypothesis that structural modifications can significantly impact pharmacological properties .
Q & A
Q. What are the recommended synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide, and how can yield optimization be achieved?
- Methodological Answer : Synthesis of dibenzo-oxazepine derivatives typically involves coupling reactions under anhydrous conditions. For example, analogous compounds (e.g., 10-ethyl-11-oxo-dibenzo[b,f][1,4]thiazepine derivatives) are synthesized via NaH-mediated alkylation in DMF, followed by purification using preparative HPLC . Key steps include:
- Activation of carboxylic acid groups with NaH.
- Controlled addition of alkylating agents (e.g., bromomethyl derivatives).
- Post-reaction quenching and extraction with ethyl acetate.
- Yield optimization through iterative adjustment of reaction time, temperature, and stoichiometry.
Yield improvements (e.g., from 9% to ~20%) are achievable via gradient elution in HPLC purification .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography : Resolve absolute configuration and confirm substituent positions (e.g., methoxy and dimethyl groups) .
- NMR spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from aromatic protons and oxazepine ring systems.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₀N₂O₄) and isotopic patterns.
Cross-validation between techniques minimizes misassignment risks .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodological Answer : Begin with in vitro screening:
- Enzyme inhibition assays : Target enzymes relevant to the oxazepine scaffold (e.g., kinases, GPCRs) using fluorescence polarization or luminescence-based readouts.
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values.
- Solubility and stability tests : Employ HPLC-UV to monitor compound integrity in PBS or simulated biological fluids.
Prioritize assays based on structural analogs (e.g., dibenzo[b,f][1,4]oxazepine derivatives with reported kinase affinity) .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Docking workflow :
Prepare the compound’s 3D structure using software like AutoDock Tools, ensuring correct protonation states.
Select target proteins (e.g., D2 dopamine receptor) from PDB and remove co-crystallized ligands.
Perform flexible docking (e.g., with AutoDock Vina) to identify key binding interactions (e.g., hydrogen bonds with methoxy groups, hydrophobic contacts with dimethyl substituents) .
- MD simulations :
- Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Analyze root-mean-square deviation (RMSD) and residue interaction networks (e.g., using GROMACS).
Combine computational results with SAR data from analogs (e.g., 10-methoxy dibenzo[b,h]naphthyridinecarboxamides) to prioritize synthetic targets .
Q. What experimental design strategies address contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Scenario : Discrepancies in aromatic proton assignments between NMR (solution state) and X-ray (solid state).
- Resolution steps :
Variable-temperature NMR : Probe conformational flexibility (e.g., ring puckering in oxazepine) by acquiring spectra at 25°C and 60°C.
DFT calculations : Compare calculated (Gaussian) and experimental NMR chemical shifts to identify dominant conformers.
Powder XRD : Confirm polymorphism absence, which may cause solid-state vs. solution structural differences.
Refer to case studies where X-ray validated NMR assignments for rigid analogs .
Q. How to evaluate environmental fate and ecotoxicological risks of this compound during preclinical development?
- Methodological Answer : Adopt a tiered approach:
- Physicochemical profiling : Determine logP (octanol-water partition coefficient), hydrolysis half-life (pH 7–9), and photodegradation rates using OECD guidelines.
- Aquatic toxicity testing : Use Daphnia magna (48-h LC₅₀) and algal growth inhibition assays.
- Bioaccumulation potential : Estimate via quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite).
Cross-reference methodologies from environmental impact studies on structurally related pharmaceuticals .
Methodological Tables
Q. Table 1. Example Synthesis Protocol
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | NaH, DMF, 0°C → RT | Carboxylic acid activation | |
| 2 | 1-(Bromomethyl)-4-methoxybenzene | Alkylation | |
| 3 | Ethyl acetate extraction | Isolation of crude product | |
| 4 | Preparative HPLC (C18 column) | Purification (≥95% purity) |
Q. Table 2. Key Characterization Techniques
| Technique | Parameters Analyzed | Application Example | Reference |
|---|---|---|---|
| X-ray crystallography | Bond lengths, angles, packing | Confirmation of oxazepine ring conformation | |
| ¹H/¹³C NMR | Chemical shifts, coupling constants | Assigning methoxy and methyl groups | |
| HRMS | Exact mass, isotopic distribution | Molecular formula validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
